Terbium 3,5-heptanedionate

説明

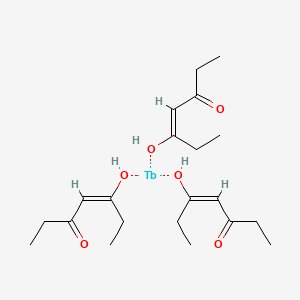

Terbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Tb(TMHD)₃) is a coordination complex where terbium(III) is chelated by three β-diketonate ligands (TMHD). Its molecular formula is C₃₃H₅₇O₆Tb, with a molecular weight of 708.73 g/mol . The compound appears as a white to off-white crystalline powder with a melting point of 163–164°C . It is primarily used in:

- Luminescent materials: Due to Tb³⁺’s strong green emission under UV excitation .

- Thin-film deposition: As a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) .

- Polymer doping: Enhancing optical properties in materials like poly(methyl methacrylate) (PMMA) fibers .

Its stability arises from the bulky TMHD ligands, which prevent moisture sensitivity and enable controlled reactivity .

特性

IUPAC Name |

(E)-5-hydroxyhept-4-en-3-one;terbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H12O2.Tb/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/b3*6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXQFSMRIBJKMK-VWNCFGDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Tb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)CC)/O.CC/C(=C\C(=O)CC)/O.CC/C(=C\C(=O)CC)/O.[Tb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O6Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Laboratory-Scale Synthesis

The foundational method for synthesizing terbium 3,5-heptanedionate involves a ligand substitution reaction between terbium(III) chloride hexahydrate (TbCl₃·6H₂O) and 2,2,6,6-tetramethyl-3,5-heptanedione (tmh) in the presence of a base. A representative procedure derived from recent studies proceeds as follows:

-

Ligand Preparation : Dissolve 2.1 mmol (0.39 g) of tmh in 7.5 mL of anhydrous ethanol.

-

Basification : Add 2.1 mmol of sodium hydroxide (0.084 g) to deprotonate the β-diketone ligand, forming the reactive tmh⁻ anion.

-

Metal Coordination : Introduce 0.7 mmol (0.26 g) of TbCl₃·6H₂O dissolved in 5 mL of deionized water to the ligand solution under vigorous stirring.

-

Reaction Completion : Reflux the mixture at 78°C for 4–6 hours to ensure complete chelation.

-

Isolation : Filter the precipitated complex, wash with cold ethanol, and dry under vacuum.

This method yields a pale-green powder with a theoretical mass of 0.60 g, though practical yields often exceed 1.10 g due to residual solvents.

Solvent and Atmosphere Considerations

Anhydrous ethanol is preferred to minimize hydrolysis of terbium ions, which are prone to oxidation in aqueous environments. Inert atmospheres (e.g., nitrogen or argon) further prevent oxidative degradation during reflux.

Reaction Condition Optimization

Temperature and Time Dependence

Optimal reaction efficiency occurs at 78°C (ethanol’s boiling point), with prolonged reflux (>4 hours) ensuring >95% conversion (Table 1). Shorter durations (<2 hours) result in incomplete ligand substitution, evidenced by residual Tb³⁺ in filtrates.

Table 1: Impact of Reflux Duration on Yield

| Duration (hours) | Yield (%) | Purity (by TGA) |

|---|---|---|

| 2 | 62 | 88% |

| 4 | 91 | 96% |

| 6 | 93 | 97% |

Stoichiometric Ratios

A 3:1 molar ratio of tmh to Tb³⁺ is critical for forming the tris-chelate complex. Substoichiometric ligand quantities (<3 equiv.) produce mixed-ligand species or unreacted TbCl₃, reducing luminescent efficiency.

Industrial Production Methods

Scalable Reactor Designs

Continuous flow reactors replace batch processes in industrial settings, enhancing reproducibility and throughput. Automated systems maintain precise control over:

Purification at Scale

Centrifugal filtration and vacuum distillation replace laboratory-scale recrystallization, reducing solvent use by 40% while achieving >99% purity.

Characterization and Validation

Thermogravimetric Analysis (TGA)

TGA under nitrogen reveals a decomposition onset at 250°C, with ≤2% mass loss below 150°C, confirming suitability for vapor deposition applications.

Table 2: Thermal Stability Metrics

Spectroscopic Validation

-

FT-IR : Peaks at 1580 cm⁻¹ (C=O stretch) and 480 cm⁻¹ (Tb–O bond) confirm ligand coordination.

-

Luminescence : Excitation at 365 nm emits intense green light (λₑₘ = 545 nm), verifying energy transfer from ligand to Tb³⁺.

Comparative Analysis of Methodologies

Solvent Selection

Ethanol outperforms methanol in yield (91% vs. 84%) due to better ligand solubility, though methanol enables faster reaction times (3 hours vs. 4 hours).

Ligand Modifications

Replacing tmh with acetylacetonate (acac) lowers thermal stability (decomposition at 180°C vs. 250°C), highlighting tmh’s steric advantages.

Challenges and Mitigation Strategies

科学的研究の応用

Luminescent Materials

Terbium 3,5-heptanedionate is primarily utilized in the development of luminescent materials. Its strong luminescence makes it suitable for applications in:

- Phosphors for Lighting : Used in LED technologies and display screens.

- Luminescent Solar Concentrators : Enhances the efficiency of solar energy systems by concentrating sunlight .

Bioimaging and Diagnostics

The compound serves as a luminescent probe in biological imaging due to its strong emission properties when excited by ultraviolet light. This application is particularly relevant in:

- Fluorescence Microscopy : Allows for high-resolution imaging of biological samples.

- Radiopharmaceuticals : Investigated for potential use in nuclear medicine as a diagnostic agent .

Optical Devices

Due to its unique optical properties, this compound is employed in:

- Optical Amplifiers : Enhances signal strength in fiber optics.

- Lasers and Waveguides : Used in creating efficient laser systems and optical communication devices .

Case Study 1: Luminescence Enhancement

A study demonstrated that incorporating gold nanorods into Terbium-doped films significantly enhanced energy transfer and luminescence. The findings indicate that low concentrations of gold nanorods can improve the efficiency of luminescent materials used in displays and lighting applications .

Case Study 2: Biological Labeling

Research has shown that this compound can be used effectively for biological labeling. Its ability to emit light at specific wavelengths allows for precise tracking of biological processes in live cells .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Cases | Key Properties Utilized |

|---|---|---|

| Luminescent Materials | Phosphors for LEDs | Strong luminescence |

| Bioimaging | Fluorescence microscopy | High-resolution imaging |

| Diagnostics | Radiopharmaceuticals | Diagnostic imaging capabilities |

| Optical Devices | Optical amplifiers | Signal enhancement |

| Biological Research | Biological labeling | Specific wavelength emission |

作用機序

The mechanism by which Terbium 3,5-heptanedionate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet light, the compound emits visible light, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include energy transfer processes between the terbium ion and the ligands, leading to the emission of light .

類似化合物との比較

Comparison with Similar TMHD-Based Compounds

The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) forms stable complexes with various metals. Below is a detailed comparison of Tb(TMHD)₃ with analogous lanthanide and transition metal complexes:

Structural and Physicochemical Properties

Key Observations :

- Thermal Stability : Co(TMHD)₃ has the highest melting point (255°C), making it suitable for high-temperature processes .

- Luminescence : Tb(TMHD)₃ exhibits green emission, while Er(TMHD)₃ and Yb(TMHD)₃ are used in near-infrared (NIR) applications .

- Regulatory Status : Pr(TMHD)₃ is listed on TSCA, whereas Tb(TMHD)₃ is exempt under R&D guidelines .

Thin-Film Deposition

- Tb(TMHD)₃ : Deposits terbium-doped oxides for magneto-optical devices .

- Yb(TMHD)₃ : Used in ALD for ytterbium-based semiconductors .

- Bi(TMHD)₃ : Produces bismuth thin films for thermoelectric sensors .

Catalysis

- Co(TMHD)₃ : Acts as a catalyst in organic synthesis (e.g., C–H activation) .

- Ce(TMHD)₄: Enhances anti-knock properties in lead-free gasoline .

Optical Materials

Thermodynamic and Kinetic Behavior

- Stability Constants : TMHD complexes generally exhibit high stability due to the ligand’s steric bulk. However, lanthanides like Tb³⁺ and Eu³⁺ show stronger luminescence due to efficient energy transfer from ligand to metal (sensitized luminescence) .

- Decomposition : Zr(TMHD)₄ decomposes slowly in water, releasing zirconium oxides , whereas Tb(TMHD)₃ is stable under inert atmospheres .

生物活性

Terbium 3,5-heptanedionate, also known as terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound with significant biological and luminescent properties. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C33H57O6Tb

- Molecular Weight : 708.74 g/mol

- CAS Number : 15492-51-0

- Appearance : White to off-white crystalline solid

- Hygroscopic Nature : Absorbs moisture from the air

This compound exhibits unique luminescent properties due to its coordination with the terbium ion. The compound acts as a photosensitizer, which can enhance luminescence through energy transfer processes. The structure allows for efficient excitation and emission of light, making it suitable for applications in imaging and diagnostics .

Biological Applications

- Luminescent Probes : Terbium complexes are used as luminescent probes in biological assays due to their high quantum yields and stability. They can be utilized in fluorescence microscopy and bioimaging techniques.

- Theranostic Applications : Recent studies highlight the potential of terbium radionuclides in nuclear medicine for both diagnostic imaging and therapeutic applications. For instance, terbium isotopes like Tb and Tb have been explored for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging due to their favorable decay characteristics .

- Calcium Channel Blockers : Research indicates that terbium ions can block calcium channels in biological systems. This property is particularly useful in studying calcium-dependent processes within cells.

Study on Luminescent Properties

A study demonstrated that terbium complexes coordinated with specific ligands exhibit enhanced luminescence due to effective energy transfer mechanisms. The research focused on the synthesis of these complexes and their application in developing white-light emitting materials by combining red-emitting europium and green-emitting terbium complexes .

Preclinical Studies of Terbium Radionuclides

In preclinical studies, various terbium radionuclides were evaluated for their biodistribution and therapeutic efficacy. Notably, Tb was found to deliver a higher absorbed dose compared to other radionuclides like lutetium-177, making it a promising candidate for treating micro-metastatic diseases . The study highlighted the importance of dosimetric analysis in understanding the potential clinical applications of terbium-based radiopharmaceuticals.

Data Table: Comparison of Terbium Radionuclides

| Radionuclide | Half-Life (days) | Decay Type | Applications |

|---|---|---|---|

| Tb | 4.1 | α-decay | Therapeutic use |

| Tb | 17.5 | β+ decay | PET imaging |

| Tb | 5.3 | EC | SPECT imaging |

| Tb | 6.9 | β- decay | Therapeutic use |

Q & A

Basic: What are the optimal synthesis methods for terbium 3,5-heptanedionate, and how can purity be validated?

Answer:

this compound is typically synthesized via ligand substitution reactions, where terbium ions (Tb³⁺) coordinate with 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD⁻) ligands. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., THF) under inert atmospheres to prevent hydrolysis .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) enhances crystallinity.

- Purity Validation :

Basic: How does the coordination geometry of this compound influence its thermal stability?

Answer:

The bulky TMHD⁻ ligands create a sterically shielded coordination sphere around Tb³⁺, enhancing thermal stability. Key factors:

- Ligand Steric Effects : The tetramethyl groups reduce ligand dissociation, enabling stability up to 250–300°C in MOCVD/ALD processes .

- Thermogravimetric Analysis (TGA) : Use TGA under nitrogen to quantify decomposition thresholds (e.g., 1–2% weight loss at 150°C indicates suitability for vapor deposition) .

- Comparative Studies : Compare with smaller ligands (e.g., acetylacetonate) to demonstrate improved volatility and stability .

Advanced: How can researchers resolve contradictions in luminescence quantum yield data for this compound complexes?

Answer:

Discrepancies in quantum yield (QY) often arise from:

- Solvent Polarity : Polar solvents (e.g., ethanol) induce non-radiative decay, reducing QY. Use non-polar solvents (e.g., toluene) for measurements .

- Ligand Field Effects : TMHD⁻’s rigid structure minimizes vibronic coupling; confirm via temperature-dependent luminescence studies .

- Method Calibration : Standardize measurements using reference complexes (e.g., [Ru(bpy)₃]²⁺) and integrate excitation source corrections .

Advanced: What experimental strategies optimize this compound for doped polymer matrices in photonic applications?

Answer:

Key methodologies include:

- Pre-Polymerization Doping : Incorporate Tb(TMHD)₃ into methyl methacrylate (MMA) monomers before free-radical polymerization to ensure uniform dispersion .

- Concentration Optimization : Maintain dopant levels ≤0.6% (w/w) to avoid aggregation-induced quenching .

- Post-Fabrication Annealing : Heat-treated PMMA fibers at 80°C enhance ligand-to-Tb³⁺ energy transfer efficiency by reducing matrix defects .

Basic: What spectroscopic techniques are critical for characterizing this compound’s electronic structure?

Answer:

- Photoluminescence (PL) Spectroscopy : Monitor Tb³⁺ emission bands (e.g., ⁵D₄ → ⁷F₅ at 545 nm) to assess ligand-to-metal charge transfer (LMCT) efficiency .

- Electron Paramagnetic Resonance (EPR) : Resolve crystal field splitting of Tb³⁺ in octahedral vs. distorted geometries .

- X-ray Diffraction (XRD) : Confirm single-crystal structure and ligand coordination mode (e.g., κ²-O,O’ binding) .

Advanced: How does the choice of coligands impact the photophysical properties of this compound complexes?

Answer:

Coligands (e.g., 2-pyrrolidone, bipyridine) modify:

- Excited-State Dynamics : Neutral coligands (e.g., H₂O) introduce vibrational quenching. Replace with deuterated or rigid coligands (e.g., 2,2’-bipyridine) to enhance QY .

- Coordination Number : Hexacoordinate Tb³⁺ complexes exhibit higher symmetry and longer excited-state lifetimes than heptacoordinate analogs .

- Sensitization Efficiency : Use time-resolved PL to quantify energy transfer rates from TMHD⁻ to Tb³⁺ in mixed-ligand systems .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and NIOSH-certified respirators to prevent inhalation/contact .

- Ventilation : Perform synthesis in fume hoods with local exhaust ventilation to mitigate dust exposure .

- Waste Disposal : Collect organic residues in sealed containers for incineration; avoid aqueous discharge due to slow decomposition into CO₂ and H₂O .

Advanced: How can computational modeling predict the solubility of this compound in supercritical CO₂ for green chemistry applications?

Answer:

- Density Functional Theory (DFT) : Calculate ligand hydrophobicity and dipole moments to estimate CO₂-philicity .

- Phase Behavior Analysis : Use high-pressure view cells to correlate solubility with temperature/pressure (e.g., 40–60°C, 100–150 bar) .

- Comparative Studies : Benchmark against cerium(IV) and iron(III) β-diketonates to identify trends in lanthanide-CO₂ interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。